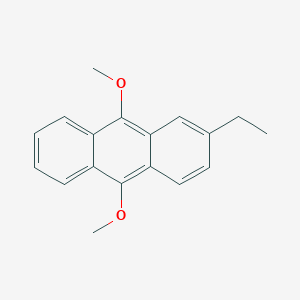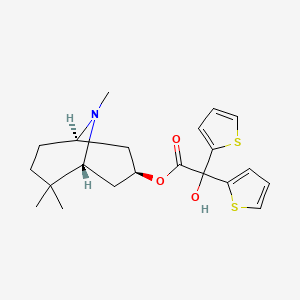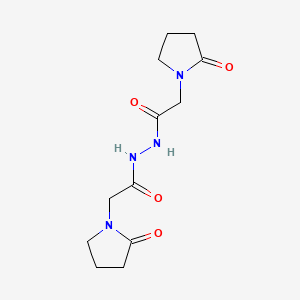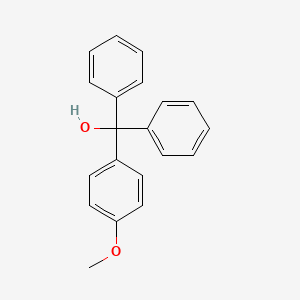![molecular formula C16H34N4O7S B1213381 [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate CAS No. 71657-29-9](/img/structure/B1213381.png)
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate is a chemical compound with the molecular formula C16H34N4O7S and a molecular weight of 426.53 g/mol . It is known for its unique structure and potential applications in various scientific fields. The compound is characterized by its methanesulfonate group, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are not widely documented, but they typically involve the use of methanesulfonyl chloride as a reagent to introduce the methanesulfonate group under controlled conditions .
Industrial Production Methods
Industrial production methods for [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate are not extensively detailed in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce methanesulfonate groups into other molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group plays a crucial role in its activity by facilitating binding to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate include other methanesulfonate derivatives and related sulfonyl compounds. Examples include:
- Methanesulfonyl chloride
- Methanesulfonic acid
- Sulfonylureas
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a unique arrangement of functional groups.
Propriétés
Numéro CAS |
71657-29-9 |
|---|---|
Formule moléculaire |
C16H34N4O7S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate |
InChI |
InChI=1S/C16H34N4O7S/c1-7(17)9-6-5-8(18)16(25-9)26-13-10(19)14(27-28(4,22)23)15(24-3)11(20-2)12(13)21/h7-16,20-21H,5-6,17-19H2,1-4H3 |
Clé InChI |
ZCNNPCJTDXVZCF-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)OS(=O)(=O)C)N)N)N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)OS(=O)(=O)C)N)N)N |
Synonymes |
2-O-methanesulfonylfortimycin B METSFNFTB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)


![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)

![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)







![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
